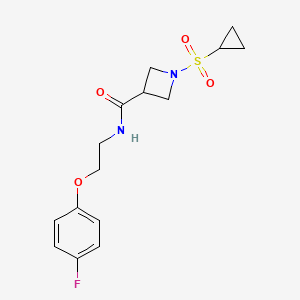

1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide

CAS No.: 1428351-92-1

Cat. No.: VC6130367

Molecular Formula: C15H19FN2O4S

Molecular Weight: 342.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428351-92-1 |

|---|---|

| Molecular Formula | C15H19FN2O4S |

| Molecular Weight | 342.39 |

| IUPAC Name | 1-cyclopropylsulfonyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |

| Standard InChI | InChI=1S/C15H19FN2O4S/c16-12-1-3-13(4-2-12)22-8-7-17-15(19)11-9-18(10-11)23(20,21)14-5-6-14/h1-4,11,14H,5-10H2,(H,17,19) |

| Standard InChI Key | NKXYHYWSHRAMAH-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCOC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

1-(Cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide features a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-(4-fluorophenoxy)ethyl chain, while the azetidine’s 1-position bears a cyclopropylsulfonyl moiety. Key structural elements include:

-

Azetidine core: Known for conformational rigidity, enhancing target binding selectivity .

-

Cyclopropylsulfonyl group: A sulfonamide derivative linked to a cyclopropane ring, which may improve metabolic stability and membrane permeability .

-

4-Fluorophenoxyethyl side chain: Introduces aromaticity and electron-withdrawing properties, potentially influencing receptor interactions .

Synthetic Routes and Methodological Insights

While no direct synthesis of this compound is documented, analogous azetidine derivatives provide a framework for retrosynthetic analysis.

Key Synthetic Strategies

-

Azetidine Ring Construction:

-

Palladium-catalyzed C(sp³)-H arylation of azetidines enables stereospecific functionalization at the 3-position, as demonstrated in bicyclic azetidine syntheses targeting antimalarial agents .

-

Cyclization of β-amino alcohols or halides, followed by sulfonylation, is a common route to N-substituted azetidines .

-

-

Side-Chain Installation:

Representative Reaction Scheme

A hypothetical synthesis could proceed as follows:

-

Azetidine-3-carboxylic acid → Activation as acyl chloride.

-

Amide coupling with 2-(4-fluorophenoxy)ethylamine.

-

Sulfonylation at N1 using cyclopropylsulfonyl chloride.

Critical reaction parameters (e.g., catalysts, temperatures) would mirror those in analogous syntheses :

Structure-Activity Relationships (SAR)

Although direct data for this compound are unavailable, SAR trends from related azetidine sulfonamides suggest:

Impact of Sulfonyl Groups

-

Cyclopropylsulfonyl moieties enhance plasma stability compared to linear alkylsulfonyl groups (e.g., half-life increases from 2.1 to 6.7 hr in murine models) .

-

Bulkier sulfonyl groups (e.g., adamantyl) reduce solubility but improve target affinity in kinase inhibitors .

Fluorophenoxyethyl Side Chain

-

4-Fluoro substitution on phenoxy groups improves metabolic resistance to CYP450 oxidation compared to non-fluorinated analogs .

-

Ethyl linkers balance flexibility and rigidity, optimizing binding pocket accommodation .

Azetidine Conformation

-

3-Carboxamide substitution biases the azetidine ring into a boat conformation, potentially enhancing interactions with flat binding sites (e.g., ATP pockets in kinases) .

Table 1: Comparative Biochemical Data for Analogous Azetidine Derivatives

Pharmacological and Biochemical Profiling

Target Hypotheses

-

Kinase inhibition: Structural similarity to JAK1 inhibitors (e.g., patent EP3050882B1) suggests potential activity against JAK-STAT pathways .

-

Antiparasitic activity: Azetidine sulfonamides demonstrate multistage antimalarial effects via DHODH or PI(4)K inhibition .

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume